2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16678507
InChI: InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3
SMILES:
Molecular Formula: C35H56O6
Molecular Weight: 572.8 g/mol

2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.:

Cat. No.: VC16678507

Molecular Formula: C35H56O6

Molecular Weight: 572.8 g/mol

* For research use only. Not for human or veterinary use.

2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol -

Specification

Molecular Formula C35H56O6
Molecular Weight 572.8 g/mol
IUPAC Name 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3
Standard InChI Key FDZUARYEPYKOOJ-UHFFFAOYSA-N
Canonical SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The IUPAC name 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol reflects its intricate structure, comprising a steroidal core modified with a glucoside side chain. The numbering follows standard steroid conventions, with the glucopyranosyl group attached at the C-3 position of the stigmastane skeleton .

Synonyms and Identifiers

This compound is cataloged under multiple identifiers:

PropertyValue
CAS Registry Number143815-99-0
PubChem CID78077048
Molecular FormulaC<sub>35</sub>H<sub>56</sub>O<sub>6</sub>
Exact Mass572.408 Da
ChEBI IDCHEBI:182118
Wikidata EntryQ105165994

Alternative names include 22-Dehydroclerosterol glucoside and β-D-Glucopyranoside derivatives of stigmasta-5,22,25-trien-3-ol .

Structural Elucidation and Molecular Features

Core Steroidal Architecture

The aglycone component is a stigmasta-4,22-dien-3-one derivative, characterized by a tetracyclic cyclopenta[a]phenanthrene framework. Key structural features include:

  • C-17 side chain: A 5-ethyl-6-methylhepta-3,6-dien-2-yl group, introducing unsaturation at Δ³ and Δ⁶ positions .

  • Methyl groups: At C-10 and C-13, typical of stigmastane-type steroids .

  • Oxo group: At C-3, which is glycosylated to form the conjugate .

Glucopyranoside Moiety

The glucoside unit is β-D-glucopyranose, linked via an O-glycosidic bond to the steroid’s C-3 hydroxyl group. The sugar moiety contributes hydrophilic properties, enhancing solubility and influencing receptor interactions .

Table 1: Structural Descriptors

DescriptorValue
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C.OCC1OC(OC2C3CCC4CC(C(=O)CCC4C3)CC2)C(O)C(O)C1O
InChI KeyMKGZDUKUQPPHFM-UHFFFAOYSA-N
Topological Polar SA115 Ų

Biosynthesis and Natural Occurrence

Biogenetic Pathway

The compound is synthesized via the mevalonate pathway, common to triterpenoids and steroids. Key steps include:

  • Squalene epoxidation: Cyclization to lanosterol, followed by demethylation and isomerization to form stigmastane .

  • Glycosylation: Transfer of glucose from UDP-glucose to the C-3 hydroxyl catalyzed by UDP-glucosyltransferases .

Natural Sources

  • Microtropis japonica: A traditional medicinal plant in East Asia, known for cytotoxic steroidal constituents .

  • Metasequoia glyptostroboides: A relict conifer species producing stress-responsive secondary metabolites .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

PropertyValue
Boiling Point678.6 ± 55.0 °C
Density1.15 ± 0.1 g/cm³
pKa12.91 ± 0.70
LogP (Partition Coeff)6.24

The high boiling point and logP value indicate lipophilicity, moderated by the glucoside’s polarity .

Synthetic and Analytical Challenges

Chemical Synthesis

Total synthesis is complicated by:

  • Steroidal stereochemistry: Requiring asymmetric catalysis for chiral center formation.

  • Glycosylation efficiency: β-selectivity in glucoside linkage necessitates protective group strategies .

Analytical Characterization

  • MS/MS Fragmentation: ESI-MS reveals characteristic ions at m/z 572 [M+H]⁺ and 410 [aglycone+H]⁺ .

  • NMR Spectroscopy: <sup>13</sup>C NMR signals at δ 122–145 ppm confirm olefinic carbons in the steroidal side chain .

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